

Solubility Profile of Quinine Hemisulfate Monohydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Quinine hemisulfate monohydrate

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Abstract

This technical guide provides a detailed examination of the solubility of **quinine hemisulfate monohydrate**, a critical physicochemical property influencing its behavior in both research and pharmaceutical applications. As the primary alkaloid from various Cinchona species, quinine's efficacy as an antimalarial, muscle relaxant, and research tool is intrinsically linked to its solubility characteristics.[1][2] This document synthesizes data on its solubility in a range of solvents, explores the fundamental physicochemical factors governing this behavior, and presents robust, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and formulation experts with the foundational knowledge required for accurate analytical work, effective formulation development, and a deeper understanding of this vital compound's disposition.

Introduction: The Significance of Quinine and Its Solubility

Quinine, historically celebrated for its antimalarial properties, remains a compound of significant interest in medicine and scientific research.[3] It is utilized as a flavor in beverages, an antiprotozoal agent, and a potassium channel blocker in physiological studies.[1][2][4] The salt form, **quinine hemisulfate monohydrate** (often referred to as quinine sulfate dihydrate), is commonly used due to its improved handling and stability.[1][4][5]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts absorption, distribution, metabolism, and excretion (ADME), ultimately governing a drug's bioavailability and therapeutic effect.[6][7] For **quinine hemisulfate monohydrate**, a thorough understanding of its solubility profile is essential for designing effective oral formulations, developing reliable analytical methods, and interpreting data from biological assays.

Core Physicochemical Properties

The solubility behavior of **quinine hemisulfate monohydrate** is a direct consequence of its molecular structure and resulting physicochemical properties. As a salt of a weakly basic molecule, its characteristics are heavily influenced by its environment.[8]

Property	Value	Source
Molecular Formula	C ₄₀ H ₅₂ N ₄ O ₉ S (as hemisulfate monohydrate)	[1][2]
Molecular Weight	764.9 g/mol	[1][8]
Appearance	White to off-white crystalline powder or dull solid.[1][2]	[1][2]
Taste	Intensely bitter.[2]	[2]
Sensitivity	Darkens on exposure to light. [4]	[4]
pKa	~4.9 (for the quinoline scaffold)	[9]

The ionizable nature of the quinoline ring system is the most critical determinant of its aqueous solubility.[3][9] At pH values below its pKa, the molecule becomes protonated, leading to a significant increase in its interaction with polar solvents like water.[9]

Solubility Profile in Common Solvents

The solubility of **quinine hemisulfate monohydrate** varies significantly with the choice of solvent. This section provides a consolidated overview of its solubility based on available data.

Solvent	Type	Quantitative Solubility	Qualitative Description	Source(s)
Water	Polar Protic	1.2 mg/mL	Slightly Soluble	[2][10]
Ethanol	Polar Protic	8 mg/mL	Soluble	[8][10]
Ethanol (95%)	Polar Protic	N/A	Slightly Soluble	[11]
Chloroform/Ethanol (2:1)	Mixed	N/A	Soluble	[4]
Chloroform	Non-Polar	N/A	Slightly Soluble	[11]
Diethyl Ether	Non-Polar	N/A	Practically Insoluble	[8][11]
Benzene	Non-Polar	N/A	Insoluble	[8]
Acetic Acid (100%)	Polar Protic	N/A	Freely Soluble	[11]

Note: Solubility can be temperature-dependent. For instance, solubility in ethanol increases at higher temperatures.[12]

Key Factors Influencing Solubility

Several environmental factors can dramatically alter the solubility of **quinine hemisulfate monohydrate**. Understanding these variables is crucial for controlling its dissolution and ensuring reproducible experimental outcomes.

The Dominant Role of pH

As an ionizable compound, pH is the most influential factor affecting the aqueous solubility of quinine.[3][9]

- **Acidic Conditions (pH < pKa):** In acidic solutions, the nitrogen atoms in the quinoline and quinuclidine rings become protonated. This ionization significantly increases the molecule's polarity, making it much more soluble in water.[8][9]

- Neutral to Alkaline Conditions ($\text{pH} > \text{pK}_a$): As the pH increases above the pK_a , the molecule exists predominantly in its less polar free base form, causing a sharp decrease in aqueous solubility and leading to precipitation.[8][13]

This pH-dependent behavior is critical for predicting its absorption in the gastrointestinal tract, which has varying pH environments.[3][13]

The Effect of Temperature

For most solid solutes, including quinine salts, solubility in liquid solvents increases with temperature.[9][14] This is because the dissolution process is often endothermic, meaning that applying heat (thermal energy) favors the dissolution process by overcoming the lattice energy of the crystal and the intermolecular forces in the solvent. The solubility of quinine sulfate in ethanol, for example, is known to be significantly higher at 80°C compared to 25°C.[12]

Solvent Polarity and Interactions

The principle of "like dissolves like" applies directly to **quinine hemisulfate monohydrate**. As a polar salt, it exhibits greater solubility in polar solvents like alcohols.[12] Its insolubility in non-polar solvents such as ether and benzene is expected.[8][11] The use of co-solvents, such as a chloroform-ethanol mixture, can enhance solubility by creating an intermediate polarity environment that can accommodate the molecule's complex structure.[4]

Experimental Protocols for Solubility Determination

Accurate and reproducible measurement of solubility is paramount. The following sections detail the gold-standard methodology for determining equilibrium solubility.

Protocol: Equilibrium Solubility via the Shake-Flask Method

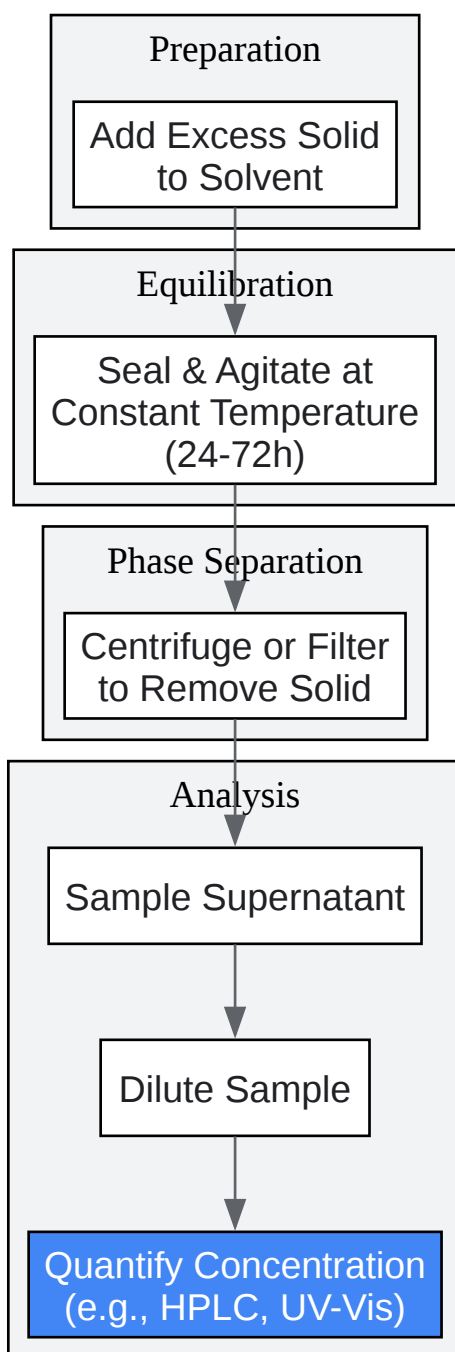
The saturation shake-flask method is the benchmark technique for determining thermodynamic equilibrium solubility due to its simplicity and reliability.[6][15]

Causality Behind the Method: This protocol is designed to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This state, known as thermodynamic equilibrium, provides the most accurate and stable measure of a compound's

solubility under defined conditions (e.g., specific solvent, temperature, and pH).[6] Agitation ensures the entire solvent volume is exposed to the solid, while extended incubation allows sufficient time for equilibrium to be reached, which is critical for compounds with slow dissolution kinetics.[16][17]

Step-by-Step Methodology:

- Preparation: Prepare the desired solvent system (e.g., phosphate-buffered saline at a specific pH).[16]
- Addition of Solute: Add an excess amount of solid **quinine hemisulfate monohydrate** to a vial or flask containing a precise volume of the solvent. The visual presence of undissolved solid material at the end of the experiment is essential to confirm that a saturated solution has been achieved.[15][17]
- Equilibration: Seal the container and place it in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).[16][17] Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][15] It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[17]
- Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to prevent artificially inflated results. Common methods include:
 - Centrifugation: Pellet the excess solid by centrifuging the sample at high speed.[6]
 - Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the liquid phase. Ensure the filter material does not bind the compound.[16]
- Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute as necessary with the appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (see Section 5.2).[6][16]



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol: Analytical Quantification Methods

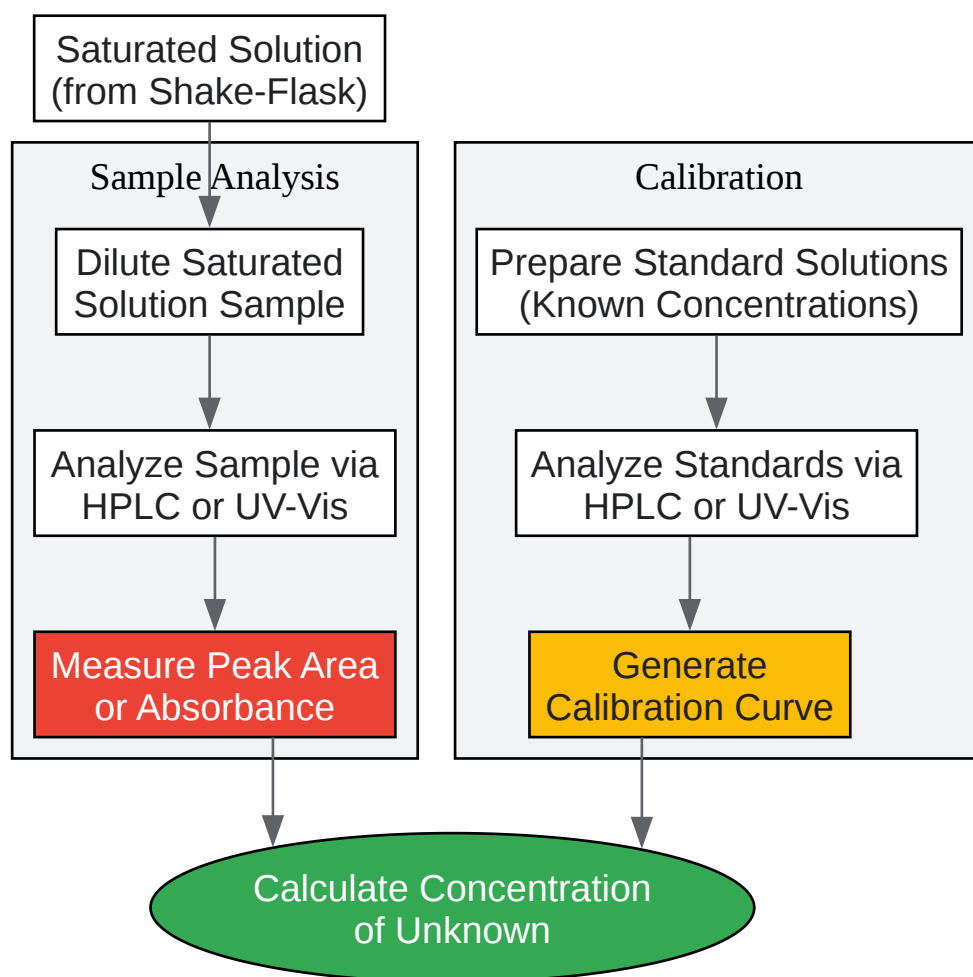
Once a saturated solution is obtained, an accurate analytical technique is required to measure the solute concentration.

1. High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying quinine.

- Principle: A small volume of the sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, separating the sample components based on their affinity for the two phases. A detector (typically UV-Vis) measures the compound as it elutes, and the concentration is determined by comparing the peak area to that of known standards.
- Typical Conditions: A C18 reverse-phase column is often used with a mobile phase consisting of an acetonitrile/water or methanol/water mixture with a pH modifier like formic acid or ammonia.^[18] UV detection is commonly performed at wavelengths around 235 nm, 250 nm, or 347.5 nm.^{[8][19]}

2. UV-Visible (UV-Vis) Spectrophotometry: This is a simpler, more rapid method suitable for routine analysis, especially in a known matrix.

- Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Quinine is fluorescent and has strong UV absorbance, making it an ideal candidate.^[20]
- Procedure: A calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. Measurements are typically taken in an acidic medium (e.g., 0.1 N H₂SO₄) to ensure complete solubilization and consistent spectral properties.^[19] The maximum absorbance wavelength (λ_{max}) is often around 347-350 nm.^[19]



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Caption: General Workflow for Analytical Quantification of Solubility.

Conclusion

The solubility of **quinine hemisulfate monohydrate** is a multifaceted property governed by its inherent molecular structure and external environmental conditions. Its character as a salt of a weak base makes its aqueous solubility exquisitely sensitive to pH, a factor that must be rigorously controlled in any experimental or formulation setting. While exhibiting limited solubility in water, it is more soluble in alcohols and can be readily dissolved in acidic solutions or specific co-solvent mixtures. The standardized shake-flask method, coupled with precise analytical techniques like HPLC or UV-Vis spectrophotometry, provides a reliable framework for determining its solubility. The data and protocols presented in this guide offer a robust

foundation for scientists engaged in the research, development, and application of this historically significant compound.

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